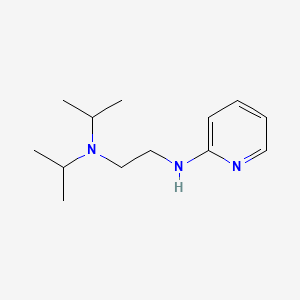
2-(2-(Diisopropylamino)ethylamino)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Diisopropylamino)ethylamino)pyridine is an organic compound with the molecular formula C13H23N3 and a molecular weight of 221.39 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a diisopropylaminoethylamino group. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diisopropylamino)ethylamino)pyridine typically involves the reaction of N,N-diisopropyl chlorethamin hydrochlorate with ammonia in an autoclave to perform an ammonolytic reaction . This method is advantageous as it simplifies the equipment required, reduces costs, and minimizes pollution discharge.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Diisopropylamino)ethylamino)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyridines.
Applications De Recherche Scientifique
2-(2-(Diisopropylamino)ethylamino)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2-(Diisopropylamino)ethylamino)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: An isomer with similar applications in drug synthesis and coordination chemistry.
N,N-Diisopropylethylamine: A related compound used as a non-nucleophilic base in organic synthesis.
2-(Diisopropylamino)ethyl methacrylate: Used in the synthesis of pH-responsive nanoparticles.
Uniqueness
2-(2-(Diisopropylamino)ethylamino)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.
Propriétés
Numéro CAS |
23826-74-6 |
|---|---|
Formule moléculaire |
C13H23N3 |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
N',N'-di(propan-2-yl)-N-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C13H23N3/c1-11(2)16(12(3)4)10-9-15-13-7-5-6-8-14-13/h5-8,11-12H,9-10H2,1-4H3,(H,14,15) |
Clé InChI |
LOEWYQKMBHNNAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCNC1=CC=CC=N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


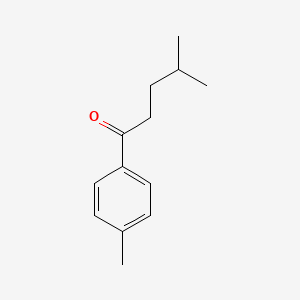

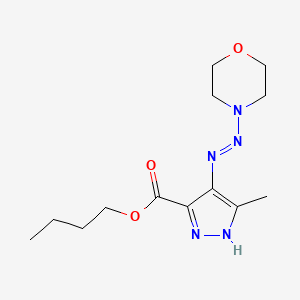
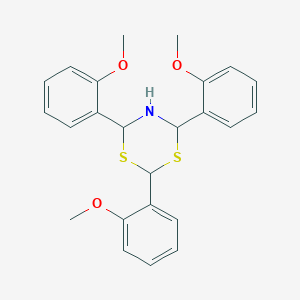
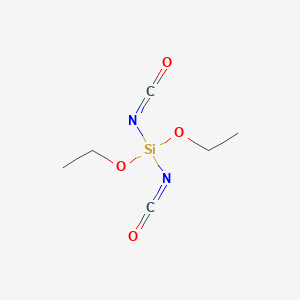
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
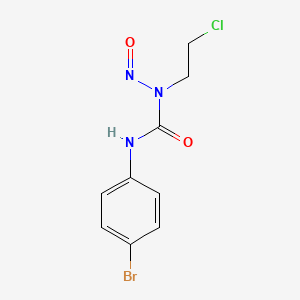


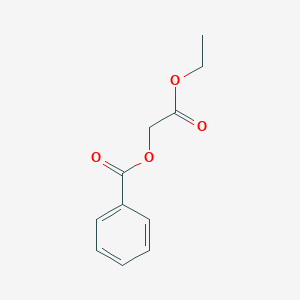


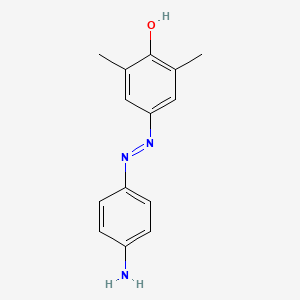
![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
